molecular formula C7H2ClF2N B151217 4-Chloro-2,5-difluorobenzonitrile CAS No. 135748-35-5

4-Chloro-2,5-difluorobenzonitrile

Cat. No.: B151217
CAS No.: 135748-35-5
M. Wt: 173.55 g/mol
InChI Key: OMVDTUXOHXQKML-UHFFFAOYSA-N
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Description

Significance of Fluorinated and Chlorinated Benzonitrile (B105546) Scaffolds in Organic Chemistry

The incorporation of fluorine and chlorine atoms into benzonitrile scaffolds has profound effects on their chemical behavior and utility. Fluorine, with its high electronegativity and small atomic size, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. beilstein-journals.org This makes fluorinated benzonitriles highly sought-after building blocks in the synthesis of pharmaceuticals and agrochemicals. beilstein-journals.org The introduction of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles of the final products. beilstein-journals.org

Chlorine, while also an electronegative halogen, offers a different set of synthetic advantages. Chloro-substituents can serve as reactive handles for a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.gov The presence of both fluorine and chlorine on a benzonitrile ring provides a multifunctional scaffold with distinct reactive sites, enabling chemists to perform selective modifications and build molecular diversity. This dual halogenation pattern is particularly valuable in medicinal chemistry for creating libraries of compounds for drug discovery. nih.govnbinno.com

Academic Context and Research Significance of 4-Chloro-2,5-difluorobenzonitrile

This compound, with its specific arrangement of one chlorine and two fluorine atoms on the benzonitrile core, is a compound of considerable interest in the academic and industrial research communities. acubiochem.comachemblock.comlookchem.combicbiotech.com Its structure presents a unique combination of electronic and steric properties that make it a valuable intermediate for the synthesis of a range of target molecules. lookchem.com

The research significance of this compound lies in its role as a key starting material for creating more complex molecules. For instance, its derivatives are explored as intermediates in the synthesis of pharmaceuticals. The strategic placement of the halogen atoms allows for regioselective reactions, providing a pathway to specifically substituted aromatic compounds that would be challenging to synthesize through other routes.

Properties of this compound:

PropertyValueReference
CAS Number 135748-35-5 achemblock.comlookchem.combicbiotech.comachmem.com
Molecular Formula C₇H₂ClF₂N achemblock.comlookchem.com
Molecular Weight 173.55 g/mol achemblock.comlookchem.com
IUPAC Name This compound achemblock.com
Purity Typically ≥97% achemblock.comsigmaaldrich.com
Appearance Solid sigmaaldrich.com

The compound's utility is further underscored by its role in the preparation of other important chemical intermediates. For example, it can be a precursor to 4-chloro-2,5-difluorobenzoic acid, a compound that has been investigated as an intermediate for synthesizing protein kinase inhibitors and potential cancer therapy drugs. google.comsigmaaldrich.comnih.gov The synthesis of high-purity 4-chloro-2,5-difluorobenzoic acid is crucial for its application in these areas. google.com

The study of reactions involving this compound, such as nucleophilic aromatic substitution, provides valuable insights into the reactivity of polyhalogenated aromatic systems. The differential reactivity of the carbon-chlorine versus carbon-fluorine bonds under various conditions allows for selective chemical transformations, a key aspect of modern synthetic strategy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVDTUXOHXQKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460818
Record name 4-CHLORO-2,5-DIFLUOROBENZONITRILE
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URL https://comptox.epa.gov/dashboard/DTXSID10460818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135748-35-5
Record name 4-Chloro-2,5-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135748-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-2,5-DIFLUOROBENZONITRILE
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URL https://comptox.epa.gov/dashboard/DTXSID10460818
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Synthetic Methodologies for 4 Chloro 2,5 Difluorobenzonitrile

Classical and Contemporary Synthetic Routes to 4-Chloro-2,5-difluorobenzonitrile

The manufacturing of this compound relies on established chemical reactions adapted for creating complex aromatic compounds. These include foundational reactions like the Sandmeyer reaction and, more commonly, nucleophilic aromatic substitution methods such as the Halex process.

The Sandmeyer reaction is a versatile chemical process used to synthesize aryl halides and other derivatives from aryl diazonium salts. wikipedia.orglscollege.ac.in This reaction typically involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst. byjus.commasterorganicchemistry.com

For the synthesis of a compound like this compound starting from a halogenated benzoic acid precursor, a multi-step sequence would be necessary. A hypothetical pathway could start with an appropriately substituted aminobenzoic acid, for instance, 4-amino-2,5-difluorobenzoic acid. The synthesis would proceed through the following stages:

Diazotization : The primary amino group of the benzoic acid precursor is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. masterorganicchemistry.com

Sandmeyer Reaction : The resulting diazonium salt is then subjected to a Sandmeyer reaction. To introduce the chloro substituent, a solution of copper(I) chloride (CuCl) is used. lscollege.ac.in To introduce the nitrile group, copper(I) cyanide (CuCN) would be the reagent of choice. wikipedia.orgbyjus.com

Conversion of the Carboxylic Acid : If the starting material is a benzoic acid, the carboxylic acid group (-COOH) must be converted into a nitrile group (-CN). This transformation can be achieved through various methods, such as conversion to a primary amide followed by dehydration.

Given the specified precursor class, the challenge lies in the sequence of converting the amino group to a chlorine and ensuring the presence of the nitrile group. A plausible route would involve the Sandmeyer chlorination of an amino-difluorobenzoic acid, followed by the conversion of the carboxylic acid to the nitrile. Alternatively, starting with an amino-difluorobenzonitrile and performing a Sandmeyer chlorination would be more direct, though this falls outside the "benzoic acids precursors" specification. The Sandmeyer reaction remains a fundamental tool for such aromatic transformations, even if direct, single-step applications from benzoic acids to the final product are intricate. nih.gov

A key strategy for synthesizing this compound involves the selective fluorination of a dichlorobenzonitrile precursor. This method is a specific application of the Halogen Exchange (Halex) reaction, where chlorine atoms on an aromatic ring are systematically replaced by fluorine atoms.

A documented example is the synthesis of 2-chloro-4,5-difluorobenzonitrile (B139941), an isomer of the target compound, from 2,4-dichloro-5-fluorobenzonitrile (B139205). google.comgoogle.com This process demonstrates the principle of selective halogen exchange. The reaction involves heating the dichlorinated precursor with an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. google.comgoogle.com The chlorine atom at position 4 is preferentially replaced by fluorine due to the electronic activation provided by the nitrile and existing fluorine substituents.

This step-by-step approach allows for controlled fluorination, achieving the desired substitution pattern by leveraging the different reactivities of the halogen atoms on the aromatic ring. A similar strategy could be envisioned for this compound, starting from a precursor like 2,4,5-trichlorobenzonitrile (B3031744), where sequential and selective halogen exchange reactions would be employed.

The Halogen Exchange (Halex) process is a cornerstone of industrial aromatic fluorination chemistry and a primary method for producing compounds like this compound. wikipedia.org This reaction involves the nucleophilic substitution of an activated aromatic chloride with a fluoride ion from an alkali metal fluoride source, such as potassium fluoride (KF) or caesium fluoride (CsF). wikipedia.orgnih.gov

The process is typically carried out under anhydrous conditions at high temperatures, often between 150°C and 250°C, in a polar aprotic solvent. wikipedia.org The starting material for producing this compound via this route would be a suitable polychlorinated benzonitrile (B105546), such as 2,4,5-trichlorobenzonitrile or 2,5-dichloro-4-fluorobenzonitrile. The nitrile group (-CN) and existing fluorine atoms activate the aromatic ring towards nucleophilic attack, facilitating the displacement of chlorine atoms. nih.gov

A patent describes the preparation of 2-chloro-4,5-difluorobenzonitrile by reacting 2,4-dichloro-5-fluorobenzonitrile with potassium fluoride or mixtures of potassium and cesium fluoride. google.com This reaction yields the desired product through the selective exchange of the chlorine atom at the 4-position. The yield of the target compound can be significant, although by-products from further fluorination, such as trifluorobenzonitrile, can also be formed. google.comgoogle.comgoogle.com

Starting MaterialFluorinating AgentSolventTemperatureProduct(s) & YieldReference
2,4-dichloro-5-fluorobenzonitrileKF/CsFSulfolane (B150427)180°C2-chloro-4,5-difluorobenzonitrile (53%), 2,4,5-trifluorobenzonitrile (B1209073) (18%) google.com
2,4-dichloro-5-fluorobenzonitrileKFDMSO-2,4,5-trifluorobenzonitrile (43%) google.com
2,4-dichloro-5-fluorobenzonitrileKF (>50% excess)-180°C (6h)2-chloro-4,5-difluorobenzonitrile (70%), 4-chloro-2,5-difluorobenzonitile (2%), 2,4,5-trifluorobenzonitrile (20%) google.com

This interactive table summarizes findings from various studies on Halex reactions for similar compounds.

To improve the efficiency and reaction conditions of the Halex process, various catalytic systems are employed. nih.gov These catalysts enhance the solubility and nucleophilicity of the alkali metal fluoride in the organic solvent system. acs.orgnih.gov

Common catalysts include:

Phase-Transfer Catalysts (PTCs) : Quaternary ammonium (B1175870) and phosphonium (B103445) salts are frequently used. google.comgoogle.com These catalysts form ion pairs with the fluoride anion, transporting it from the solid phase of the alkali metal fluoride into the organic phase where the reaction occurs.

Crown Ethers : Macrocyclic polyethers like 18-crown-6 (B118740) can chelate the alkali metal cation (e.g., K⁺), leaving the fluoride anion "naked" and more reactive. acs.orggoogle.com

Amidinium Salts : Certain amidophosphonium salts have been patented as effective catalysts for halogen-fluorine exchange reactions. google.com

A recent approach leverages the cooperative action of 18-crown-6 ether and tetramethylammonium (B1211777) chloride to catalytically activate tetramethylammonium fluoride, enabling Halex fluorinations under milder conditions. acs.orgnih.gov These catalytic methods can lead to higher yields, lower reaction temperatures, and improved selectivity compared to uncatalyzed reactions.

Catalyst TypeExample CatalystFunctionReference
Quaternary Ammonium SaltTetramethylammonium chloridePhase-Transfer Catalyst acs.orgnih.gov
Crown Ether18-crown-6Chelates cation, activates anion acs.orggoogle.com
Quaternary Phosphonium SaltTetraphenylphosphonium bromidePhase-Transfer Catalyst google.com
Amidophosphonium Salt-Patented catalyst system google.com

This interactive table showcases different catalytic approaches used to enhance Halex reactions.

The choice of solvent is critical in Halex reactions. The ideal solvent must be stable at high temperatures and possess the ability to dissolve the aromatic substrate while promoting the nucleophilic activity of the fluoride ion. wikipedia.org Polar aprotic solvents are the standard choice because they effectively solvate cations but not anions. libretexts.org This leaves the fluoride anion less solvated and therefore more nucleophilic.

Commonly used solvents include:

Dimethyl sulfoxide (B87167) (DMSO) wikipedia.org

Dimethylformamide (DMF) wikipedia.org

Sulfolane google.comwikipedia.org

Reaction parameters such as temperature and reaction time must be carefully optimized. Halex reactions typically require high temperatures, often in the range of 140°C to 240°C, to overcome the high activation energy of breaking the strong aryl-chlorine bond. google.comwikipedia.org The reaction time can vary from a few hours to over a day, depending on the reactivity of the substrate and the efficiency of the catalytic system. google.comgoogle.com Optimization is crucial to maximize the yield of the desired product, this compound, while minimizing the formation of over-fluorinated by-products. google.com The insolubility of the resulting potassium chloride (KCl) in the reaction medium helps to drive the equilibrium towards the fluorinated product. wikipedia.orgyoutube.com

Halogen Exchange (Halex) Reactions utilizing Alkali Metal Fluorides

Precursor-Based Synthesis of this compound

The synthesis of this compound is highly dependent on the availability of suitable precursors. The most direct precursor-based syntheses utilize halogenated benzonitriles that can be converted to the target molecule via a Halex reaction.

Based on patent literature for isomeric compounds, a key precursor for a compound with a 2,4,5-substitution pattern is 2,4-dichloro-5-fluorobenzonitrile . google.comgoogle.comgoogle.com Reacting this precursor with potassium fluoride in a solvent like sulfolane at elevated temperatures leads to a mixture of products, including 2-chloro-4,5-difluorobenzonitrile and even the fully fluorinated 2,4,5-trifluorobenzonitrile. google.com Notably, one patent reported the formation of 4-chloro-2,5-difluorobenzonitile as a minor by-product (2% yield) under specific conditions, highlighting the complexity of controlling regioselectivity in these reactions. google.com

Other potential precursors for fluorobenzonitriles, as listed in patents for related processes, include a range of mono-, di-, and trichlorobenzonitriles. google.com The specific synthesis of this compound would likely start from a precursor such as 2,5-dichloro-4-chlorobenzonitrile (2,4,5-trichlorobenzonitrile) or 2,5-difluoro-4-chlorobenzonitrile . The reaction would involve a carefully controlled halogen exchange to replace the chlorine at the 4-position with fluorine, or the chlorine at the 2 or 5 position if starting from a different isomer, to arrive at the final product structure.

Conversion from 4-Chloro-2,5-difluorobenzoic Acid via Amide Intermediates

A well-established method for synthesizing benzonitriles is the dehydration of the corresponding benzamide. This two-step process begins with the conversion of a carboxylic acid to a primary amide, which is subsequently dehydrated to yield the nitrile.

The initial step involves the amidation of 4-chloro-2,5-difluorobenzoic acid. This can be accomplished by first activating the carboxylic acid. A common laboratory and industrial method is the conversion of the carboxylic acid to its acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of a solvent like dimethylformamide (DMF). The resulting 4-chloro-2,5-difluorobenzoyl chloride is then treated with ammonia (B1221849) (NH₃) to form the primary amide, 4-chloro-2,5-difluorobenzamide. google.com

Alternatively, direct amidation methods using coupling reagents can be employed, which generate activated phosphonium salts in situ to facilitate the reaction between the carboxylic acid and an amine source at room temperature. nih.gov

The second step is the dehydration of the intermediate 4-chloro-2,5-difluorobenzamide. A variety of dehydrating agents can be utilized for this transformation. Reagents such as phosphorus oxychloride (POCl₃) google.com, thionyl chloride, or dichlorosulfoxide are effective in converting the primary amide to the desired this compound. chemicalbook.com The reaction is typically performed in a suitable solvent, and upon completion, the product is isolated through standard workup procedures.

Reaction Step Typical Reagents Intermediate/Product Reference
Amidation 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃)4-Chloro-2,5-difluorobenzamide google.com
Dehydration Phosphorus oxychloride (POCl₃) or DichlorosulfoxideThis compound google.comchemicalbook.com

Derivations from Related Halogenated Benzonitriles

The synthesis of this compound can also be achieved through halogen exchange (Halex) reactions starting from other halogenated benzonitriles. This method is particularly useful for introducing fluorine atoms into an aromatic ring. google.com The process involves the nucleophilic substitution of a chlorine atom with a fluoride ion.

A plausible precursor for this synthesis is a dichlorofluorobenzonitrile or a trichlorobenzonitrile. For instance, reacting a compound like 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride can yield a chlorodifluorobenzonitrile. google.com The choice of fluoride source is critical, with potassium fluoride (KF), rubidium fluoride (RbF), or cesium fluoride (CsF) being common options. The reaction is typically carried out at elevated temperatures (80°C to 240°C) in a dipolar aprotic solvent such as tetramethylene sulfone (sulfolane). google.com

The selectivity of the halogen exchange can be a significant challenge, as multiple chlorine atoms may be susceptible to substitution. However, it has been observed that the reaction rate can slow down after the first chlorine atom is replaced, allowing for the isolation of the desired mono-fluorinated product with high selectivity. google.com The use of a phase transfer catalyst can also enhance the reaction rate and yield. google.com

Parameter Details Example Precursor Reference
Reaction Type Nucleophilic Aromatic Substitution (Halogen Exchange)2,4-dichloro-5-fluorobenzonitrile google.com
Fluoride Source Potassium Fluoride (KF), Cesium Fluoride (CsF), or a mixtureN/A google.com
Solvent Dipolar aprotic (e.g., Sulfolane)N/A google.com
Temperature 80 - 240 °CN/A google.com
Catalyst Phase Transfer Catalyst (optional)N/A google.com

Process Development and Scalability Considerations in this compound Synthesis

For the large-scale commercial production of this compound, several factors beyond the basic reaction chemistry must be considered to ensure a safe, efficient, and economical process. researchgate.net

Starting Material Selection: The choice of starting materials is fundamental. Ideally, they should be readily available and inexpensive. For example, synthetic routes that begin from basic, widely produced chemicals are often preferred for industrial-scale operations. google.comepo.org

Reaction Conditions and Selectivity: Optimization of reaction conditions is crucial. This includes temperature, pressure, and reactant ratios to maximize yield and minimize the formation of byproducts. High selectivity is particularly important as it simplifies purification, reducing costs associated with separating isomers or other impurities. google.com For instance, in halogen exchange reactions, controlling the conditions to favor the exchange of a specific chlorine atom is key. google.com

Safety and Handling: The thermal stability of reactants and intermediates is a critical safety consideration, especially for reactions that have a high exothermal potential. researchgate.net Thorough safety investigations are necessary to adapt laboratory procedures for pilot-plant and full-scale production in a reliable and safe manner. researchgate.net

Chemical Reactivity and Derivatization Studies of 4 Chloro 2,5 Difluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Chloro-2,5-difluorobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. wikipedia.org In this type of reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The presence of electron-withdrawing groups, such as the nitrile and fluorine atoms on the benzonitrile (B105546) ring, facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org The reaction generally proceeds via an addition-elimination mechanism. wikipedia.org

The synthesis of cyclopropyl (B3062369) ethers from this compound represents a specific application of SNAr chemistry. While direct studies on the introduction of cyclopropyl ether functionalities to this exact molecule are not extensively detailed in the provided context, the principles of SNAr suggest that a cyclopropoxide nucleophile could displace one of the halogens on the aromatic ring. The regioselectivity of such a reaction would be influenced by the electronic and steric environment of the carbon-halogen bonds.

Transformations to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, a common transformation in organic synthesis. mnstate.edu This conversion opens up a wide range of further derivatization possibilities.

A notable transformation is the multi-step synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid from this compound. researchgate.netresearchgate.net This process involves a sequence of reactions that modify the substituents on the aromatic ring.

The synthesis commences with the nitration of a related compound, 4-chloro-3,5-difluorobenzonitrile, using a mixture of concentrated nitric and sulfuric acids. researchgate.net This electrophilic aromatic substitution introduces a nitro group onto the ring. In a one-pot process, the nitrile group is simultaneously hydrolyzed to a carboxylic acid, yielding 4-chloro-3,5-difluoro-2-nitrobenzoic acid. researchgate.net The nitro group is then selectively reduced to an amino group using hydrogen gas with a palladium on carbon (Pd/C) catalyst, producing 2-amino-4-chloro-3,5-difluorobenzoic acid in high yield. researchgate.net

The newly formed amino group on 2-amino-4-chloro-3,5-difluorobenzoic acid is then converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. researchgate.net This diazonium intermediate is subsequently subjected to a Sandmeyer-type reaction, where treatment with copper(I) chloride (CuCl) replaces the diazonium group with a chlorine atom, affording the final product, 2,4-dichloro-3,5-difluorobenzoic acid. researchgate.net

Starting MaterialReagentsProductYield
4-chloro-3,5-difluorobenzonitrile1. Conc. HNO₃, Conc. H₂SO₄2. NaNO₂ (aq)4-chloro-3,5-difluoro-2-nitrobenzoic acid94.9% researchgate.net
4-chloro-3,5-difluoro-2-nitrobenzoic acidH₂, Pd/C2-amino-4-chloro-3,5-difluorobenzoic acid95.6% researchgate.net
2-amino-4-chloro-3,5-difluorobenzoic acid1. NaNO₂, HCl2. CuCl2,4-dichloro-3,5-difluorobenzoic acid77.3% (overall) researchgate.net

Table 1: Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

Formation of Nitrogen-Containing Heterocycles and Other Amides

The nitrile functionality of this compound is a versatile precursor for the synthesis of various nitrogen-containing compounds. nih.gov While direct examples starting from this specific benzonitrile are not detailed, general synthetic methodologies allow for its conversion into amides and heterocycles. For instance, the nitrile group can be reduced to a primary amine, which can then participate in cyclization reactions to form heterocycles or be acylated to form amides. googleapis.com Additionally, the carboxylic acid derivative can be converted into amides through reaction with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Preparation of Amidino Ureas for Biomedical Research

The synthesis of urea (B33335) derivatives is of significant interest in medicinal chemistry, as the urea functional group can form stable hydrogen bonds with biological targets like proteins and receptors. While direct experimental data for the conversion of this compound into amidino ureas is not prominently available in the reviewed literature, the general synthetic pathway to such structures from nitriles is well-established and involves a two-step process.

First, the benzonitrile is converted to a benzamidine. This is typically achieved through the Pinner reaction, where the nitrile reacts with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt, which is then treated with ammonia (B1221849) to yield the amidine.

The second step involves the reaction of the resulting amidine with an isocyanate to form the final amidino urea. Isocyanates can be generated in situ from primary amides via Hofmann rearrangement or from acyl azides via Curtius rearrangement. For instance, N-acylbenzotriazoles react with diphenylphosphoryl azide (B81097) (DPPA) to form an acyl azide, which upon heating, rearranges to an isocyanate that can be trapped by an amine or amidine.

Alternatively, N-acyl thiourea (B124793) derivatives can be synthesized by first converting an acid chloride to an isothiocyanate, which then reacts with an amine or related nucleophile. nih.gov This general methodology highlights a plausible, albeit unconfirmed, route to novel amidino ureas starting from derivatives of this compound for potential use in biomedical research.

Synthesis of 2,4-Dichloro-5-fluorobenzonitrile (B139205) as an Intermediate

The compound this compound serves as a key precursor in the synthesis of various agrochemical and pharmaceutical products. However, the provided outline title suggests its use in synthesizing 2,4-Dichloro-5-fluorobenzonitrile. Based on available chemical literature and patents, the reverse is true: 2,4-Dichloro-5-fluorobenzonitrile is the intermediate used to synthesize this compound. google.com

The synthesis proceeds via a selective halogen exchange (Halex) reaction. In this process, the chlorine atom at position 2 of 2,4-Dichloro-5-fluorobenzonitrile is selectively replaced by a fluorine atom. This transformation is typically carried out using an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling point, dipolar aprotic solvent like sulfolane (B150427). google.com The reaction often requires high temperatures, typically in the range of 140°C to 190°C. google.com The presence of a phase transfer catalyst can sometimes be employed to facilitate the reaction.

The higher reactivity of the chlorine atom at the 2-position, which is ortho to the nitrile group, compared to the chlorine at the 4-position, allows for this selective fluorination. The reaction must be carefully controlled to prevent further substitution, which could lead to the formation of 2,4,5-trifluorobenzonitrile (B1209073) as a byproduct. google.com

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterValue/ReagentSource
Starting Material 2,4-Dichloro-5-fluorobenzonitrile google.com
Fluorinating Agent Potassium Fluoride (KF), Cesium Fluoride (CsF) google.com
Solvent Sulfolane google.com
Temperature 140 - 190 °C google.com
Key Transformation Selective Halogen Exchange (Chlorine for Fluorine) google.com

Advanced Derivatization for Analytical and Functionalization Purposes

Derivatization is a chemical modification process used to alter the properties of a compound to make it more suitable for a specific analytical technique or to attach it to another molecule. For benzonitriles like this compound, derivatization can be used to introduce fluorescent or chromophoric tags for detection or to improve its behavior in mass spectrometry.

Principles of Fluorophore and Chromophore Labeling relevant to Benzonitriles

Fluorophore and chromophore labeling involves covalently attaching a molecule that absorbs and/or emits light to a target molecule. This allows for the detection and quantification of the target using spectroscopic methods. For benzonitrile-containing compounds, labeling can be achieved by modifying either the nitrile group or the aromatic ring, though modification of the nitrile is more common as it can be converted into more reactive functional groups.

Key Principles:

Reactive Handles: The nitrile group itself is not typically reactive towards common labeling dyes. Therefore, it is often converted into a more nucleophilic group, such as a primary amine. The nitrile can be reduced to a primary amine (a benzylamine (B48309) derivative) using reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation. googleapis.com This amine can then be reacted with a variety of amine-reactive fluorescent dyes.

Amine-Reactive Dyes: A wide range of fluorescent dyes are commercially available with functional groups designed to react with primary amines. These include:

Succinimidyl esters (SE) or NHS esters: These react with primary amines under mild basic conditions to form stable amide bonds.

Isothiocyanates: These react with amines to form thiourea linkages.

Sulfonyl chlorides: Reagents like dansyl chloride react with amines to form stable sulfonamides, which are often highly fluorescent. google.com

Building the Fluorophore: An alternative strategy involves synthesizing the fluorophore or chromophore directly from the benzonitrile scaffold. For example, benzothiazole-benzonitrile based chromophores have been synthesized, demonstrating that the benzonitrile moiety can be an integral part of the light-absorbing/emitting system. google.com

The choice of fluorophore depends on the application, with considerations for brightness, photostability, and the specific excitation and emission wavelengths required for the detection instrument.

Table 2: Common Amine-Reactive Moieties for Fluorescent Labeling

Reactive MoietyTarget Functional GroupResulting LinkageSource(s)
Succinimidyl Ester (NHS Ester) Primary AmineAmide
Isothiocyanate Primary AmineThiourea
Sulfonyl Chloride Primary AmineSulfonamide google.com
Iodoacetamide ThiolThioether

Spectroscopic and Advanced Characterization of 4 Chloro 2,5 Difluorobenzonitrile and Its Analogs

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental in identifying the functional groups and fingerprint of a molecule.

The experimental vibrational spectra for compounds like 4-Chloro-2,5-difluorobenzonitrile are typically recorded in the solid phase. FT-IR spectra are often obtained using the KBr pellet technique, covering a range of 400–4000 cm⁻¹. ijtsrd.com FT-Raman spectra are usually recorded from a powder sample over a range of 50-4000 cm⁻¹. ijtsrd.com

Due to the complexity of the spectra for substituted benzene (B151609) rings, theoretical calculations are essential for the accurate assignment of observed vibrational bands. nih.gov Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-31G*, are employed to compute the vibrational wavenumbers. nih.gov The computed results, including infrared intensities and Raman activities, are then compared with the experimental data to achieve a detailed band assignment. ijtsrd.comnih.gov For example, in the analysis of a related compound, 4-chloro 2-methyl benzonitrile (B105546), all observed vibrational bands were discussed and assigned with the aid of theoretical calculations. ijtsrd.com The characteristic C≡N stretching vibration is a key feature, typically appearing in a well-defined region of the spectrum.

Table 1: Typical Vibrational Modes and Wavenumber Assignments for Substituted Benzonitriles This table is illustrative, based on data for analogous compounds.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
C-H Stretching3000 - 3100FT-IR, Raman
C≡N Stretching2220 - 2240FT-IR, Raman
C=C Aromatic Stretching1400 - 1600FT-IR, Raman
C-F Stretching1100 - 1400FT-IR
C-Cl Stretching600 - 800FT-IR
Ring Bending/Deformation400 - 600FT-IR, Raman

Normal Coordinate Analysis and Potential Energy Distribution

To further refine the understanding of the vibrational modes, a Normal Coordinate Analysis (NCA) is performed. This analysis is supported by Potential Energy Distribution (PED) calculations, which quantify the contribution of different internal coordinates (like stretching, bending, and torsion) to each normal mode of vibration. ijtsrd.com

For instance, in the analysis of 4-chloro 2-methyl benzonitrile, PED calculations revealed that the frequency for C≡N stretching had an 88% contribution from the C≡N stretching force constant, with a 12% mixing from the C-CN stretching mode. ijtsrd.com This level of detailed analysis allows for a confident and precise assignment of each vibrational band and provides a deeper insight into the intramolecular dynamics. A complete assignment of the fundamental vibrations is proposed based on these PED calculations. ijtsrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical environment of ¹H and ¹³C nuclei within a molecule, providing definitive information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of this compound and its derivatives are dictated by the electronic effects of the substituents on the benzene ring. The electronegative chlorine and fluorine atoms, along with the nitrile group, exert significant influence on the chemical shifts of the aromatic protons and carbons.

In substituted aromatic systems, the substituent effects on chemical shifts are a primary focus of analysis. nih.gov For example, studies on 2,2-dimethylchroman-4-one (B181875) derivatives show that electron-withdrawing groups cause a deshielding effect (a downfield shift in ppm) on nearby nuclei. mdpi.com In this compound, the two aromatic protons would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The ¹³C NMR spectrum would show seven distinct signals, with the carbons directly bonded to fluorine exhibiting characteristic C-F coupling constants. The nitrile carbon (C≡N) typically appears in the 115-120 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative and based on general principles of NMR spectroscopy for substituted aromatics.

NucleusPredicted Chemical Shift (ppm)Multiplicity
Aromatic H7.5 - 8.0Multiplet
Nitrile C (C≡N)115 - 120Singlet
Aromatic C (C-H)110 - 130Doublet (due to C-H coupling)
Aromatic C (C-F)155 - 165Doublet (large ¹JCF)
Aromatic C (C-Cl)130 - 140Singlet
Aromatic C (C-CN)100 - 115Singlet

Correlation of Experimental and Theoretically Predicted NMR Data

To validate spectral assignments and confirm the molecular structure, a correlation between experimental and theoretically predicted NMR data is often performed. researchgate.net Computational methods, such as DFT using the Gauge-Independent Atomic Orbital (GIAO) method, are used to calculate the magnetic shielding tensors, from which chemical shifts are derived. mdpi.com

The process involves optimizing the molecular geometry and then performing NMR calculations, often with a higher-level basis set like 6-311+G(2d,p), to predict the ¹H and ¹³C chemical shifts. mdpi.com These theoretical values are then plotted against the experimental values. A strong linear correlation, with a slope close to 1.0, indicates a high level of agreement between the proposed structure and the experimental data, confirming the assignments. mdpi.com This comparative approach is a powerful tool for the structural prediction and verification of complex organic molecules. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures mass-to-charge ratios with very high accuracy and resolution. mdpi.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₇H₂ClF₂N), HRMS can distinguish its exact mass from other species with the same nominal mass. nih.gov

Furthermore, the mass spectrum reveals a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two major molecular ion peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having about one-third the intensity of the M⁺ peak. Analysis of the fragmentation patterns in the mass spectrum can also provide structural information by showing how the molecule breaks apart in the ion source. Liquid chromatography coupled to HRMS (LC-HRMS) is a powerful technique for analyzing untargeted impurities in a sample. mdpi.com

Table 3: Predicted HRMS Data for this compound

Ion FormulaIsotopeCalculated Exact MassRelative Abundance (%)
[C₇H₂³⁵ClF₂N]⁺M⁺173.9895100
[C₇H₂³⁷ClF₂N]⁺M+2⁺175.9865~32

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from a lower energy ground state to a higher energy excited state.

The electronic spectrum of benzonitrile and its derivatives is characterized by absorptions arising from π→π* transitions within the benzene ring. researchgate.net The substitution pattern on the benzene ring can significantly influence the position and intensity of these absorption bands. For instance, studies on other substituted benzonitriles have identified intense electronic transitions in the UV region. researchgate.net In a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, electronic transitions predicted at 269.58 nm, 315.99 nm, and 324.13 nm were attributed to π→π* excitations. researchgate.net Research on donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds also highlights the presence of charge transfer transitions that are sensitive to the molecular structure. rsc.org For this compound, the presence of the electron-withdrawing cyano group and halogen atoms is expected to cause a shift in the absorption bands compared to unsubstituted benzonitrile.

Photoacoustic spectroscopy is a technique that measures the sound generated by a sample after it absorbs light. researchgate.net When a molecule absorbs photons, it enters an excited electronic or vibrational state. Subsequent non-radiative relaxation processes, where the absorbed energy is converted into heat, cause thermal expansion of the sample and the surrounding medium, generating a pressure wave that can be detected by a microphone. researchgate.netresearchgate.net This technique has been employed to study relaxation processes in benzonitrile derivatives and for the detection of pollutant gases. researchgate.net The development of quantum cascade lasers has enhanced the capability of photoacoustic spectroscopy for monitoring trace amounts of molecular species. researchgate.net It offers a complementary method to conventional absorption spectroscopy for investigating electronic transitions and energy relaxation pathways in molecules like this compound.

X-ray Crystallography for Solid-State Structural Elucidation of Analogs

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the crystal structure of this compound itself is not described in the available literature, studies on analogous substituted benzenes and fluorobenzenes provide insight into the solid-state packing and intermolecular interactions. nih.govmdpi.commdpi.com

For example, the X-ray crystal structures of substituted fluorobenzene (B45895) and benzoquinone inhibitors bound to the tissue factor VIIa complex have been determined, revealing how these molecules interact with biological targets. nih.gov Similarly, structural analysis of substituted bipyrazole derivatives has been accomplished using single-crystal X-ray diffraction, confirming their molecular geometries. mdpi.com These studies typically report detailed information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the structure-property relationships of the compounds. mdpi.com Obtaining a single crystal of sufficient quality is often the most challenging step in X-ray crystallographic analysis. nih.gov

Analog Type Key Structural Insights from X-ray Crystallography Reference
Substituted FluorobenzenesElucidation of binding modes in enzyme active sites. nih.gov
Substituted BipyrazolesConfirmation of molecular structure and geometry. mdpi.com
Substituted 1,2,4-Triazolo derivativesAnalysis of intermolecular interactions like H…H, H…C, and π–π stacking. mdpi.com
This table summarizes the types of structural information obtained from X-ray crystallography of compounds analogous to this compound.

Microwave Spectroscopy for Conformational Analysis of Related Structures

Microwave spectroscopy investigates the absorption of microwave radiation by molecules, corresponding to transitions between rotational energy levels. This technique provides highly accurate information about the molecular geometry, bond lengths, bond angles, and dipole moments of molecules in the gas phase. nasa.gov

Studies on benzonitrile and its fluorinated analogs have demonstrated the power of microwave spectroscopy in this regard. The ground state rotational spectra of benzonitrile and pentafluorobenzonitrile (B1630612) have been investigated to determine the geometric parameters of the ring backbone. core.ac.uk Such studies have also analyzed the effect of fluorination on the electronic environment around the nitrogen atom. core.ac.uk High-resolution microwave spectroscopy has been used to study structural changes caused by fluorination in a variety of benzonitrile derivatives. mdpi.com For instance, a precise determination of the dipole moment of benzonitrile was achieved using Fourier-transform microwave spectroscopy. arxiv.org This body of work on related structures indicates that microwave spectroscopy would be a powerful tool for the detailed conformational analysis of this compound, allowing for a precise determination of its molecular structure in the gas phase.

Computational and Theoretical Investigations of 4 Chloro 2,5 Difluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the electronic structure and properties of molecules like 4-Chloro-2,5-difluorobenzonitrile. These calculations, grounded in the principles of quantum mechanics, allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) has become a widely used method for studying the molecular properties of organic compounds. nih.govrsc.org This is due to its favorable balance between computational cost and accuracy in accounting for electron correlation. nih.gov DFT studies on related benzonitrile (B105546) derivatives have been successfully used to calculate various properties, including geometric parameters, vibrational frequencies, and electronic characteristics. nih.govnih.gov These studies often show excellent agreement between theoretical and experimental data. nih.govnih.gov

In the context of this compound, DFT calculations would involve the use of functionals like B3LYP to explore its structural and electronic nature. nih.govnih.gov Such calculations can provide a detailed understanding of the molecule's reactivity and stability. nih.gov

Ab Initio Methods in Electronic Structure and Vibrational Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a rigorous framework for studying molecular systems. nih.govnih.gov

For molecules similar to this compound, ab initio calculations have been employed to determine optimized structures, harmonic vibrational frequencies, and other electronic properties. nih.gov These methods are valuable for providing benchmark data against which other computational methods can be compared. arxiv.org Vibrational analysis using ab initio methods helps in the assignment of experimentally observed spectral bands from techniques like FT-IR and FT-Raman spectroscopy. nih.gov

Molecular Geometry Optimization and Conformational Analysis

The determination of the most stable three-dimensional arrangement of atoms in a molecule is achieved through molecular geometry optimization. For substituted benzonitriles, computational methods are used to find the lowest energy conformation. In a related study on 2-bromo-5-fluorobenzaldehyde, ab initio and DFT calculations showed the existence of different isomers with varying stabilities. nih.gov A similar approach for this compound would likely reveal a planar or near-planar benzene (B151609) ring, with the substituents' positions optimized to minimize steric hindrance and electronic repulsion. Conformational analysis, particularly for molecules with rotatable bonds, is crucial for understanding their physical and chemical behavior. A DFT-based conformational study on 4,5-difluoropipecolic acids highlighted how different diastereoisomers adopt distinct ring puckers. rsc.org

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Key aspects of this analysis include the examination of frontier molecular orbitals and the molecular electrostatic potential.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. ncl.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For benzonitrile derivatives, the HOMO is often a π-orbital associated with the benzene ring, while the LUMO can be influenced by the electron-withdrawing nitrile group. ncl.ac.uk Theoretical calculations, such as those using DFT, can predict the energies of these orbitals. nih.govbhu.ac.in

Table 1: Frontier Molecular Orbital Energies of a Related Benzonitrile Derivative

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-2.5
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative and based on typical values for similar aromatic nitriles. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.net

For a molecule like this compound, the electronegative nitrogen atom of the nitrile group and the fluorine and chlorine atoms would be expected to create regions of negative electrostatic potential. researchgate.net Conversely, the hydrogen atoms on the aromatic ring would likely be associated with areas of positive potential. bhu.ac.in This analysis provides insights into how the molecule will interact with other chemical species. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. materialsciencejournal.orguba.ar This analysis provides a quantitative description of the Lewis-like chemical bonding structure and the effects of electron delocalization, which are crucial for understanding molecular stability and reactivity. materialsciencejournal.orgwisc.edu

Similarly, interactions involving the lone pairs of other heteroatoms, such as oxygen or nitrogen, with σ* antibonding orbitals of adjacent bonds can also lead to significant stabilization energies. materialsciencejournal.org The NBO analysis allows for the quantification of these stabilization energies, providing a measure of the strength of these intramolecular interactions. uba.ar The analysis describes the molecular wavefunction in terms of localized "natural bond orbitals" that correspond to the intuitive picture of chemical bonds and lone pairs. wisc.eduresearchgate.net

Spectroscopic Property Simulations

Theoretical Vibrational Frequency Calculations and Scaling Factors

Theoretical calculations of vibrational frequencies are a cornerstone in the analysis of molecular structures and are often used to complement experimental infrared (IR) and Raman spectroscopy. nih.gov Methods such as Density Functional Theory (DFT), with functionals like B3LYP, and ab initio methods like Hartree-Fock (HF) are commonly employed for these calculations. nih.gov However, theoretical harmonic vibrational frequencies are often systematically higher than the fundamental frequencies observed experimentally. This discrepancy arises from the neglect of anharmonicity in the theoretical models and the use of finite basis sets. arxiv.org

To bridge this gap, scaling factors are applied to the calculated frequencies. arxiv.orgnih.gov These scaling factors are determined by comparing theoretical frequencies with a large set of experimental data for various molecules. nih.govnist.gov The application of these scaling factors significantly improves the agreement between theoretical and experimental vibrational spectra, aiding in the accurate assignment of vibrational modes. nih.govscispace.com The choice of the scaling factor depends on the theoretical method and basis set used. nih.govnist.gov For instance, different scaling factors are recommended for HF, B3LYP, and other functionals. scispace.com Two types of scaling, absolute and relative, can be used to minimize errors across different spectral ranges. nih.gov

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates to obtain the harmonic frequencies. arxiv.org Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific molecular motions. nih.gov

NMR Chemical Shift Predictions via Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. nih.govarxiv.org This method, often used in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors of nuclei in a molecule. nih.gov The predicted chemical shifts are then obtained by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The GIAO method has proven to be a valuable tool for structural elucidation of organic molecules. nih.govnih.gov By comparing the predicted NMR chemical shifts with experimental data, it is possible to confirm or distinguish between different possible molecular structures. nih.gov However, the accuracy of the predictions can be influenced by several factors, including the choice of the DFT functional, the basis set, and the treatment of solvent effects. nih.govnih.gov For chlorinated aromatic carbons, it has been noted that there can be systematic discrepancies between experimental and calculated values, which may be attributed to relativistic effects and electron correlation. mtroyal.ca

To improve accuracy, linear regression analysis between calculated isotropic shielding constants and experimental chemical shifts is often performed, leading to the development of scaling factors specific to the computational method used. nih.gov

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Theoretical calculations are instrumental in the design and investigation of materials with non-linear optical (NLO) properties. core.ac.uk NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or other physical properties. core.ac.uk The NLO response of a molecule is primarily governed by its hyperpolarizability. core.ac.ukdoi.org

Computational methods, particularly DFT, are employed to calculate the first and higher-order hyperpolarizabilities (β, γ, etc.) of molecules. doi.orgnih.gov These calculations help in understanding the structure-property relationships that govern the NLO activity. core.ac.uk For organic molecules, a common design strategy involves creating a "push-pull" system with an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. core.ac.uk This arrangement facilitates intramolecular charge transfer, which is a key mechanism for generating a large NLO response. materialsciencejournal.org

Theoretical studies can predict the NLO properties of new molecules before they are synthesized, guiding the design of materials with enhanced performance for applications in optoelectronics and photonics. doi.orgnih.gov The calculations often involve determining the dipole moment, polarizability, and hyperpolarizabilities. doi.org

Thermodynamic Property Predictions (e.g., Entropy, Enthalpy, Gibbs Free Energy)

Quantum chemical calculations can provide valuable predictions of various thermodynamic properties of molecules, such as entropy, enthalpy, and Gibbs free energy. scispace.com These properties are fundamental to understanding the stability, reactivity, and equilibrium of chemical systems.

The calculations are typically performed after a geometry optimization and vibrational frequency analysis. The vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE) and the vibrational contributions to the thermodynamic functions. scispace.com Rotational and translational contributions are also calculated based on the optimized molecular geometry.

The accuracy of the predicted thermodynamic properties depends on the level of theory and the basis set employed. scispace.com For instance, different DFT functionals will yield slightly different energies and, consequently, different thermodynamic values. These theoretical predictions are crucial for estimating reaction energies, equilibrium constants, and other thermodynamic parameters of chemical processes.

Advanced Research Applications and Strategic Importance in Chemical Synthesis

Precursor in Pharmaceutical Research and Development

The structural motifs present in 4-Chloro-2,5-difluorobenzonitrile make it an attractive starting material for the synthesis of various pharmacologically active compounds. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the chlorine and nitrile groups offer versatile handles for further chemical transformations.

Synthesis of Antimalarial Agents (e.g., Amidino Ureas)

While direct synthesis of amidino ureas from this compound for antimalarial applications is not extensively documented in publicly available literature, the chemical functionalities of the molecule lend themselves to such transformations. The development of new antimalarial drugs is critical to combat rising drug resistance. nih.govresearchgate.net

The general synthesis of ureas and amidines from nitriles is a well-established chemical process. Nitriles can be converted into amidines through reactions with ammonia (B1221849), amines, or hydrazine (B178648), sometimes catalyzed by acids or metal complexes. google.commdpi.com These amidines can then be further functionalized. For instance, α-amino nitrile-derived ureas are recognized as valuable intermediates for pharmacologically active compounds. csic.es The synthesis of such ureas can be achieved by reacting α-amino nitriles with isocyanates. csic.es Given that the nitrile group of this compound can be transformed into an amino group or an amidine, it represents a potential starting point for creating novel urea-based compounds. The resulting structures, bearing the distinct chloro-difluoro-phenyl moiety, could be investigated for their efficacy against malaria parasites, including resistant strains. nih.govnih.gov

Intermediate for Antibacterial Compounds (e.g., Substituted Benzoic Acids)

A significant application of this compound is its role as an intermediate in the synthesis of antibacterial agents, particularly those based on quinolonecarboxylic acids. The process involves the hydrolysis of the nitrile group to a carboxylic acid, yielding 4-Chloro-2,5-difluorobenzoic acid. google.com This substituted benzoic acid is a crucial precursor for building the core structure of highly active antibacterial drugs. google.com

The conversion of 2,4-dichloro-5-fluorobenzonitrile (B139205) to 2-chloro-4,5-difluorobenzonitrile (B139941) is a key step, which can then be hydrolyzed to the corresponding benzoic acid. google.com This acid is then utilized in the synthesis of fluoroquinolonecarboxylic acid drugs. The presence and position of the fluorine and chlorine atoms on the aromatic ring are critical for the biological activity of the final antibacterial compounds. The synthesis of these benzoic acids from their corresponding benzonitriles often results in high yields.

Development of Densely Functionalized Pyrazole (B372694) Derivatives for Drug Discovery

Pyrazole derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them important scaffolds in drug discovery. mdpi.comchim.itmdpi.com The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govorganic-chemistry.org

Benzonitrile (B105546) derivatives, such as this compound, can serve as precursors to the necessary building blocks for pyrazole synthesis. For example, the nitrile group can be manipulated to participate in cyclization reactions. One common method involves the reaction of α,β-unsaturated nitriles with hydrazines to yield 5-aminopyrazoles. mdpi.com While this compound itself is not an α,β-unsaturated nitrile, it can be chemically modified to introduce the required functionality. Another approach involves the reaction of hydrazines with nitriles in the presence of a second component to form the pyrazole ring in a multicomponent reaction. mdpi.com The resulting fluorinated and chlorinated pyrazole derivatives are of significant interest for developing new therapeutic agents due to the favorable properties conferred by the halogen atoms. olemiss.edu

Contribution to Novel Therapeutic Compound Synthesis

The unique substitution pattern of this compound makes it a valuable starting material for a variety of therapeutic agents beyond antibacterials and antimalarials.

Anti-cancer Compounds: The development of novel anti-cancer agents is a major focus of medicinal chemistry. The synthesis of compounds containing a 4-chloro-2-aminophenol core linked to other heterocyclic systems has been reported to show significant anticancer activity. The structural elements of this compound can be envisioned as a starting point for the synthesis of such molecules.

Lung Carcinoma: Research into treatments for lung carcinoma is ongoing, with a focus on targeted therapies. While direct synthesis from this compound is not specified, the creation of complex molecules with specific substitutions is key, and fluorinated benzonitriles are important building blocks in this field.

Seizure (Anticonvulsant) Compounds: Several studies have reported the synthesis of anticonvulsant agents containing chlorophenyl groups. mdpi.comnih.gov For example, derivatives of 3-(chlorophenyl)-pyrrolidine-2,5-dione have shown potent anticonvulsant activity. mdpi.com The 4-chloro-2,5-difluorophenyl moiety from the title compound could be incorporated into similar scaffolds to explore new anticonvulsant therapies. nih.gov

Herbicide Compounds: The nitrile group is a common feature in some herbicides. The synthesis of herbicidal compounds from benzonitrile precursors is a known strategy in agrochemical research. chimia.chgoogle.comresearchgate.net

Role in Agrochemical Synthesis

The introduction of fluorine into agrochemicals can significantly enhance their efficacy and stability. This compound serves as a key intermediate in this sector.

Intermediate in the Production of Fluorine-Containing Agrochemicals

Fluorinated compounds are integral to the modern agrochemical industry, with a significant percentage of herbicides containing at least one fluorine atom. researchgate.net Benzonitrile derivatives are often used as starting materials for the synthesis of these complex molecules. chimia.chasianpubs.org For instance, dichlorofluorobenzonitriles are used in the production of herbicides. google.com The specific substitution pattern of this compound makes it a valuable precursor for creating novel fluorine-containing agrochemicals with potentially improved properties, such as enhanced herbicidal activity and better crop selectivity. chimia.chasianpubs.org

Applications in Specialty Chemicals and Advanced Materials Research

This compound is a strategically important fluorinated building block in the synthesis of complex organic molecules. acubiochem.com Its value stems from the specific arrangement of chloro and fluoro substituents on the benzene (B151609) ring, combined with the reactive nitrile group. This unique combination allows for selective chemical transformations, making it a versatile intermediate in the production of high-value specialty chemicals and a component in the development of advanced materials.

In the realm of specialty chemicals, particularly for the pharmaceutical and agrochemical industries, fluorinated organic compounds are of significant interest. The incorporation of fluorine atoms can dramatically alter a molecule's biological properties, including metabolic stability, binding affinity, and lipophilicity. This compound serves as a precursor for a variety of bioactive molecules. The nitrile group can be hydrolyzed to a carboxylic acid, such as 4-chloro-2,5-difluorobenzoic acid, or reduced to an amine, opening pathways to diverse molecular scaffolds. sigmaaldrich.comgoogle.com For instance, related chlorofluorobenzonitrile derivatives are documented as valuable intermediates in the synthesis of antibacterial agents. google.com The strategic placement of the halogen atoms on the benzonitrile ring is crucial for building the core structures of potential therapeutic agents, including protein kinase inhibitors and drugs for cancer therapy. google.com

The applications extend into advanced materials research, where fluorinated synthons are used to create polymers and other materials with specific, enhanced properties. acubiochem.com Fluorine-containing materials are known for their high thermal stability, chemical resistance, and unique surface properties. As a "fluorinated synthetic block," this compound can be incorporated into larger molecular architectures to impart these desirable characteristics. acubiochem.com Its derivatives can be used to synthesize specialized monomers for high-performance polymers or as components in the development of liquid crystals and other organic electronic materials where the precise electronic nature of the aromatic ring is critical.

Optimization of Industrial Synthesis Pathways from an Academic Perspective

From an academic standpoint, optimizing the industrial synthesis of this compound focuses on improving efficiency, selectivity, cost-effectiveness, and environmental footprint. The primary route to this compound and similar fluorinated aromatics is through nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction. This involves reacting a polychlorinated precursor with a source of fluoride (B91410) ions.

A common precursor for a related isomer, 2-chloro-4,5-difluorobenzonitrile, is 2,4-dichloro-5-fluorobenzonitrile. google.com The synthesis involves the selective exchange of the chlorine atom at the 4-position with fluorine. Key parameters that are subjects of academic research for process optimization include the choice of fluorinating agent, solvent, catalyst, and reaction conditions.

Key Optimization Strategies:

Fluorinating Agent: The choice of alkali metal fluoride is critical. While potassium fluoride (KF) is commonly used, mixtures including the more reactive caesium fluoride (CsF) can enhance the reaction rate, though at a higher cost. google.com The efficiency of the fluorinating agent is often improved by ensuring it is anhydrous and has a high surface area.

Solvent System: Traditionally, high-boiling point, dipolar aprotic solvents like sulfolane (B150427) are used to facilitate the dissolution of the fluoride salt and the organic substrate. google.com However, a significant area of research focuses on minimizing or eliminating solvents. Solvent-free or "melt" processes reduce the environmental impact, simplify product workup, and can lower operational costs. google.com These processes present challenges in mixing and heat transfer, which are active areas of study. google.com

Catalysis: Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are instrumental in modern synthesis. google.com PTCs facilitate the transfer of the fluoride anion from the solid or polar phase to the organic phase where the reaction occurs. This allows for lower reaction temperatures, shorter reaction times, and can improve selectivity by minimizing the formation of byproducts from excessive fluorination (e.g., trifluorobenzonitriles). google.comgoogle.com

Reaction Conditions: Temperature and reaction time are crucial variables. The reaction must be heated sufficiently to promote the substitution, often in the range of 140°C to 240°C. google.com However, excessively high temperatures can lead to decomposition and the formation of polymeric byproducts. google.com Optimization involves finding the ideal temperature profile that maximizes the yield of the desired monochloro-difluoro product while suppressing the formation of the trifluorinated byproduct. google.com Surprisingly, the halogen exchange slows considerably after one chlorine atom is replaced, which allows for the isolation of 2-chloro-4,5-difluorobenzonitrile with high selectivity. google.com

The table below summarizes typical conditions and outcomes for the synthesis of a related chlorofluorobenzonitrile, highlighting the parameters available for optimization.

ParameterCondition / ReagentYield / ObservationSource
Precursor 2,4-Dichloro-5-fluorobenzonitrileStarting material for Halex reaction. google.com
Fluorinating Agent Mixture of Potassium Fluoride and Caesium FluoridePreferred for enhanced reactivity. google.com
Solvent Sulfolane (dipolar aprotic)Effective but presents workup challenges. google.com
Catalyst Phase Transfer Catalyst (optional)Can lower reaction temperature from ~190°C. google.com
Temperature 180°COptimized for selective substitution. google.com
Product Yield 50-55% (2-chloro-4,5-difluorobenzonitrile)Demonstrates moderate to good efficiency. google.com
Byproduct 18-20% (2,4,5-Trifluorobenzonitrile)Result of double chlorine exchange. google.com

Further academic inquiry focuses on developing more selective and active catalysts, exploring continuous flow processes for better control over reaction parameters, and utilizing alternative precursors to streamline the synthesis of this compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The established synthesis of 4-Chloro-2,5-difluorobenzonitrile often involves halogen exchange reactions. For instance, a process has been described where 2,4-dichloro-5-fluorobenzonitrile (B139205) is reacted with an alkali metal fluoride (B91410), such as potassium fluoride or cesium fluoride, in a dipolar aprotic solvent. google.com This reaction can be performed at elevated temperatures, potentially with a phase transfer catalyst, to yield the desired product. google.com It was noted as surprising that the halogen exchange slows significantly after one chlorine atom is replaced, allowing for the selective production of 2-chloro-4,5-difluorobenzonitrile (B139941). google.com

Future research could pivot towards more sustainable and efficient synthetic strategies. numberanalytics.com The development of novel catalytic systems is a promising frontier. numberanalytics.com For example, advancements in photoredox catalysis, which uses visible light to initiate single electron transfers, could offer milder reaction conditions for synthesizing aryl nitriles. researchgate.net Organocatalysis, utilizing small organic molecules as catalysts, presents another avenue. N-heterocyclic carbenes (NHCs) have been successfully used for the atroposelective synthesis of other axially chiral benzonitriles, suggesting their potential applicability in developing new, highly selective routes to substituted benzonitriles. nih.gov

Further exploration could focus on:

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, improve safety, and reduce waste compared to traditional batch methods. numberanalytics.com

Alternative Fluorinating Agents: Research into new fluorinating agents that are less toxic, more selective, and potentially derived from renewable sources is a key area of sustainable chemistry. numberanalytics.com

Direct Ammoxidation: While typically used for converting alkylbenzenes to benzonitriles, investigating catalytic systems for the direct ammoxidation of corresponding halogenated precursors could open up new synthetic pathways. medcraveonline.com

Expansion of Derivatization Chemistry for Enhanced Functionality

This compound is a versatile intermediate, with its derivatives finding use in various applications, including as antibacterial agents. google.com The reactivity of its functional groups—the nitrile and the halogen substituents—provides numerous opportunities for derivatization.

The nitrile group can be transformed into a variety of other functional groups. For example, it can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminium hydride, or hydrolyzed to a carboxylic acid (4-chloro-2,5-difluorobenzoic acid). wikipedia.org The chlorine atom and, under certain conditions, the fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, including alkoxy, amino, and thioether groups, by reacting the compound with appropriate nucleophiles.

Future research should systematically explore these derivatization pathways to create libraries of novel compounds for screening in various applications.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagent/ConditionResulting Functional Group
Nitrile ReductionLiAlH4, H2/Catalyst (e.g., Pd/C)Aminomethyl (-CH2NH2)
Nitrile HydrolysisH3O+ or OH-, heatCarboxylic Acid (-COOH)
Nucleophilic Aromatic SubstitutionNaOR, KNH2, NaSRAlkoxy (-OR), Amino (-NH2), Thioether (-SR)
Cycloaddition ReactionsAzides (e.g., NaN3)Tetrazole Ring
Cross-Coupling ReactionsBoronic acids (Suzuki), Organostannanes (Stille)Aryl or Alkyl substitution at the Chloro position

Integration in Advanced Materials Science Research

The unique electronic properties conferred by the fluorine and chlorine atoms make this compound an intriguing candidate for materials science. Fluorinated aromatic compounds are known for their applications in high-performance polymers, liquid crystals, and organic electronics. cas.cn The incorporation of fluorine can enhance thermal stability, chemical resistance, and tune electronic properties. nih.gov

Unexplored avenues for this compound include:

Polymer Synthesis: The nitrile group can potentially undergo polymerization or be converted to other polymerizable functionalities. The resulting fluorinated polymers could exhibit desirable properties such as low surface energy, high thermal stability, and specific optical properties for applications in coatings or optical devices. researchgate.net

Organic Electronics: Fluorinated benzonitriles are used as building blocks for donor-acceptor copolymers in organic solar cells. nih.gov The electron-withdrawing nature of the substituents in this compound could be leveraged to design new organic semiconductors with tailored energy levels for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Liquid Crystals: The rigid, rod-like shape and high polarity of molecules derived from this benzonitrile (B105546) could be exploited in the design of novel liquid crystalline materials.

Functional Surfaces: Derivatization with long-chain alkyl or fluorinated groups could lead to the creation of superhydrophobic surfaces. mdpi.com

Deeper Computational Modeling and Machine Learning Integration in Chemical Design

The fields of computational chemistry and machine learning are poised to revolutionize chemical research. rsc.org For a molecule like this compound, these tools offer powerful predictive capabilities.

Future research directions include:

Reaction Prediction and Optimization: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of novel synthetic transformations or to optimize reaction conditions (e.g., catalyst, solvent, temperature) for both the synthesis and derivatization of the title compound. rsc.org

Designing Novel Catalysts: Computational methods, particularly Density Functional Theory (DFT), can be used to elucidate reaction mechanisms and design new, more efficient catalysts for the synthesis of fluorinated benzonitriles. researchgate.netnih.gov

Predicting Material Properties: Quantum chemical calculations can predict the electronic and optical properties of new materials derived from this compound, guiding synthetic efforts towards materials with desired characteristics for specific applications. emerginginvestigators.orgnih.gov

Accelerated Discovery: Machine learning algorithms can screen virtual libraries of derivatives for desired properties, such as binding affinity to a biological target or specific material characteristics, thereby accelerating the discovery process. acs.orgpnnl.gov For instance, machine learning has been successfully used to predict C-F bond dissociation energies in per- and polyfluoroalkyl substances (PFAS), a technique that could be adapted to understand the reactivity of this and related compounds. acs.org

By integrating these advanced computational and data-driven approaches, the exploration of the chemical space around this compound can be made more systematic, efficient, and innovative, unlocking its full potential in both synthetic chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2,5-difluorobenzonitrile, and what reagents are critical for regioselective halogenation?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or halogen exchange reactions. For example, fluorination can be achieved using potassium fluoride (KF) under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~150°C). Chlorination may employ copper(I) chloride (CuCl) or thionyl chloride (SOCl₂) as chlorinating agents. A documented protocol involves reacting 2,5-difluorobenzonitrile with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) to introduce the chloro group at the 4-position . Regioselectivity is controlled by directing effects of the nitrile group and fluorine atoms.

Q. How can NMR spectroscopy and HPLC-UV be optimized to characterize this compound and detect impurities?

  • Methodological Answer :
  • ¹³C/¹⁹F NMR : The nitrile carbon (C≡N) typically resonates at ~115 ppm in ¹³C NMR, while fluorine atoms at the 2- and 5-positions show distinct ¹⁹F chemical shifts due to electronic environments. For example, F-2 may appear at -110 ppm and F-5 at -105 ppm (vs. CFCl₃) .
  • HPLC-UV : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Monitor at 254 nm for nitrile absorption. Ascorbic acid quenching is recommended post-synthesis to eliminate residual oxidizing agents that may degrade the compound during analysis .

Advanced Research Questions

Q. What mechanistic insights explain the competing pathways in the substitution reactions of this compound with nucleophiles?

  • Methodological Answer : The nitrile group acts as a meta-directing substituent, while fluorine atoms (ortho/para-directing) compete in electrophilic substitution. Kinetic studies using deuterated analogs or isotopic labeling (e.g., ¹⁸F) can track substituent effects. Computational methods (DFT calculations) reveal that transition states favor attack at the 4-chloro position due to lower activation energy, as fluorine's electron-withdrawing effect stabilizes the intermediate . Competing pathways (e.g., elimination vs. substitution) are influenced by solvent polarity and base strength.

Q. How can this compound serve as a scaffold for designing kinase inhibitors, and what structural modifications enhance binding affinity?

  • Methodological Answer : The nitrile group can form covalent bonds with cysteine residues in kinase active sites (e.g., BTK inhibitors). Structure-activity relationship (SAR) studies suggest:
  • Fluorine substitution : Fluorine at the 5-position improves metabolic stability by reducing CYP450 oxidation.
  • Chlorine replacement : Substituting Cl with bulkier groups (e.g., CF₃) enhances hydrophobic interactions but may reduce solubility.
  • Nitrile alternatives : Replacing C≡N with a boronic acid (B(OH)₂) converts the compound into a proteasome inhibitor precursor .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining purity >98%?

  • Methodological Answer :
  • Purification : Use fractional crystallization from ethanol/water mixtures to remove byproducts like 2,5-difluorobenzonitrile.
  • Process optimization : Replace batch reactions with continuous flow systems to enhance heat transfer and reduce side reactions (e.g., dehalogenation).
  • Analytical QC : Implement inline FTIR to monitor reaction progress and GC-MS to detect low-level impurities (e.g., dichloro derivatives) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (135–138°C vs. 142–144°C): How can experimental variables explain this?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Slow cooling favors thermodynamically stable forms with higher melting points.
  • Impurities : Residual solvents (e.g., DMF) depress melting points. Use DSC-TGA to confirm purity and polymorphic behavior.
  • Calibration : Cross-validate instruments with certified standards (e.g., indium) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods with HEPA filters to capture volatile nitrile byproducts (e.g., HCN traces).
  • PPE : Wear nitrile gloves and full-face respirators with organic vapor cartridges.
  • Spill management : Neutralize with 10% sodium hypochlorite (NaOCl) to oxidize cyanide intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.